4-Chlorophenyl 4-methoxybenzenesulfonate
Description
Properties
CAS No. |
37100-90-6 |
|---|---|
Molecular Formula |
C13H11ClO4S |
Molecular Weight |
298.74 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C13H11ClO4S/c1-17-11-6-8-13(9-7-11)19(15,16)18-12-4-2-10(14)3-5-12/h2-9H,1H3 |
InChI Key |
YOUWVYJESWPNDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Other CAS No. |
37100-90-6 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 4-chlorophenyl compounds exhibit significant antimicrobial properties. A study highlighted the compound's efficacy against several pathogenic bacteria and fungi, demonstrating inhibition zones ranging from 15 to 31 mm when tested against organisms like Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MIC) were also determined, showcasing its potential as an antimicrobial agent.
Pharmaceutical Development
The synthesis of related compounds, such as piperazine derivatives involving 4-chlorophenyl moieties, has been explored for their therapeutic applications. These compounds have shown promise in treating allergic conditions and various cancers, indicating a versatile role in drug development . For instance, the dihydrochloride form of a related compound is known as Cetirizine, used for managing allergic reactions .
Material Science
Thermoplastic Polymers
4-Chlorophenyl 4-methoxybenzenesulfonate is also relevant in the production of thermally stable polymers. It is utilized in creating polysulfones and polyether sulfones, which are employed in high-performance applications such as medical devices and microwave components due to their excellent thermal and mechanical properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of electron-withdrawing groups (like chlorine) enhances the biological activity of the compound. This modification has been linked to improved interactions with biological targets, making it a candidate for further pharmacological studies .
Data Summary
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial properties against bacteria and fungi | IZ: 15-31 mm; MIC values established |
| Pharmaceutical Development | Synthesis of piperazine derivatives for allergic treatment | Related compounds effective in allergy management |
| Material Science | Use in thermally stable polymers for high-performance applications | Employed in medical devices and electronics |
| Structure-Activity Relationship (SAR) | Influence of substituents on biological activity | Chlorine enhances activity significantly |
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial effects of a compound derived from this compound against various pathogens. Results indicated that while it showed lower inhibition zones compared to standard antibiotics, it still possessed significant antifungal activity, particularly against Aspergillus species . -
Polymer Application Research
Investigations into the use of this compound in polymer synthesis revealed its potential to enhance the thermal stability and mechanical strength of polysulfones. This application is crucial for industries requiring durable materials that can withstand high temperatures .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on the Aromatic Rings
- 4-Chlorophenyl 4-Chlorobenzenesulfonate: A closely related compound (synonym: Fenizon) contains two 4-chlorophenyl groups. This compound is noted for its use as a pesticide and acaricide .
- 4-Formylphenyl 4-Methylbenzenesulfonate : Replacing the methoxy group with a methyl group (as in ) reduces electron-donating effects, altering reactivity in nucleophilic substitution reactions. The formyl group introduces polarity, impacting solubility and interaction with biological targets .
- (4-Formyl-2-Iodo-6-Methoxyphenyl) 4-Chlorobenzenesulfonate : The addition of iodo and methoxy substituents () increases steric bulk and electronic complexity, which may affect binding affinity in enzyme inhibition assays .
Bioisosteric Replacements
- Triazolothiadiazole Derivatives : Compounds with 4-methoxyphenyl (IC₅₀ = 5.91 ± 0.13 μM) and 4-chlorophenyl (IC₅₀ = 8.37 ± 0.16 μM) substituents exhibit potent urease inhibition. The methoxy group shows marginally higher activity, likely due to enhanced hydrogen-bonding capacity .
- Methylurea Linker Compounds : In aquaporin-3 (AQP3) inhibitors, a 2,6-dichlorophenyl group (DFP00173) is preferred over 4-chlorophenyl (DFP00172), highlighting the importance of substituent position in target selectivity .
Key Observations:
- Antioxidant Activity : 4-Chlorophenyl-substituted thiazole derivatives exhibit superior ferric ion reducing antioxidant power (FRAP) compared to fluorophenyl and trifluoromethylphenyl analogs .
- Enzyme Inhibition : Methoxy-substituted compounds often outperform chloro analogs in enzyme inhibition due to electron-donating effects, as seen in urease inhibitors .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs.
Key Trends:
- Lipophilicity : Chloro-substituted analogs (e.g., 4-chlorophenyl 4-chlorobenzenesulfonate) exhibit higher LogP values, favoring membrane permeability but reducing aqueous solubility .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 4-chlorophenyl 4-methoxybenzenesulfonate, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves sulfonation and esterification steps. For example, styryl pyridinium derivatives (structurally related sulfonates) are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. Key parameters include:
- Catalysts : Use of iodine or Lewis acids (e.g., FeCl₃) to enhance reactivity .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : and NMR confirm substituent positions and ester linkage integrity. For example, methoxy protons resonate at δ 3.8–4.0 ppm .
- FT-IR : Sulfonate S=O stretches appear at 1170–1250 cm, while ester C=O peaks occur near 1700 cm .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or material properties of this compound derivatives?
- Molecular Docking : Tools like AutoDock Vina assess binding affinities to target proteins (e.g., VEGFR-2 for anticancer activity). Key steps:
- Prepare ligand (derivative) and receptor (protein) files in PDBQT format.
- Set grid boxes to cover active sites (e.g., 20 Å × 20 Å × 20 Å) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonates?
- Case Study : Derivatives with 4-chlorophenyl tails show higher cytotoxicity (e.g., IC = 8.2 µM against HepG2) than 4-methoxyphenyl analogs (IC = 23.5 µM). Contradictions arise from:
- Cell Line Variability : Test multiple lines (e.g., MCF-7 vs. HepG2) to assess specificity .
- Structural Tweaks : Replace the sulfonate group with carbamates or adjust substituent positions to validate structure-activity relationships (SAR) .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay artifacts .
Q. How does crystal packing influence the physicochemical stability of this compound?
- Key Interactions :
- C–H···O Bonds : Stabilize anion-cation arrangements in the lattice (e.g., O···H distances = 2.4–2.6 Å) .
- π-π Stacking : Aromatic rings (e.g., 4-chlorophenyl groups) align with interplanar distances of 3.5–4.0 Å, affecting melting points and solubility .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound analogs?
- Cytotoxicity Screening :
- MTT Assay : Treat HepG2 or MCF-7 cells with 0–100 µM derivatives for 48 hrs; measure absorbance at 570 nm .
- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry quantifies early/late apoptotic populations .
Methodological Notes
- Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SEM.
- Safety Protocols : Handle chlorinated intermediates in fume hoods; neutralize waste with 10% NaOH before disposal .
- Software Tools : Use Mercury (for crystallography) and PyMol (for docking visualization) to enhance data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
